molecular formula C11H12BrFO2 B1444883 Tert-butyl 4-bromo-3-fluorobenzoate CAS No. 1057961-75-7

Tert-butyl 4-bromo-3-fluorobenzoate

Cat. No.: B1444883
CAS No.: 1057961-75-7
M. Wt: 275.11 g/mol
InChI Key: KLVOTIIVGDSRRO-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-fluorobenzoate is a chemical compound with the CAS Number: 1057961-75-7 . It has a molecular weight of 275.12 and a linear formula of C11H12BrFO2 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H12BrFO2 . This indicates that the molecule is composed of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 275.12 . The compound has a flash point of 154.8°C and a boiling point of 332.3±25.0°C at 760 mmHg .

Scientific Research Applications

  • Regioselective Ortho-lithiation of Fluoroarenes:

    • Fluoroarenes, like tert-butyl 4-bromo-3-fluorobenzoate, are used in regioselective ortho-lithiation. This process is crucial for creating specific molecular structures in organic synthesis. For instance, deprotonation of fluoroarenes with potassium tert-butoxide activated butyllithium results in high yields of halogenated benzoic acids (Mongin & Schlosser, 1996).
  • Synthesis and Characterization of Piperazine-1-carboxylate Derivatives:

    • This compound derivatives are synthesized for various applications, including biological evaluations. Such compounds, after undergoing specific reactions, have shown moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
  • Development of High Molecular Weight Poly(arylene Ether Ketone)s:

    • In the field of polymer chemistry, this compound is utilized in synthesizing aromatic bishalides, which are then polymerized to create poly(arylene ether ketone)s with unique physical, thermal, and mechanical properties (Yıldız et al., 2001).
  • Difluoromethylation of Terminal Alkynes:

    • This compound is used in the difluoromethylation of terminal alkynes, a process crucial in organic synthesis for introducing fluorine atoms into molecules, which is important in pharmaceutical and agrochemical development (Okusu et al., 2015).
  • Extraction, Synergism, and Separation Studies of Lanthanoids:

    • Research involving this compound derivatives has been conducted to improve the extraction and separation processes of lanthanoids, which are critical in various industrial and technological applications (Atanassova et al., 2014).
  • Fluorescent Molecular Rotors of Organoboron Compounds:

    • In the field of fluorescence and imaging, derivatives of this compound have been used to create fluorescent molecular rotors for applications like bioimaging and studying molecular interactions (Ibarra-Rodrı Guez et al., 2017).
  • Antibacterial Activity Against Bacillus spp.:

    • In medicinal chemistry, derivatives of this compound have been explored for their antibacterial properties, particularly against Bacillus species. This research is important in developing new antibiotics and combating drug-resistant bacteria (Popiołek & Biernasiuk, 2016).
  • Luminescent and Structural Properties of Lanthanide Complexes:

    • Studies involving this compound and its derivatives have been conducted to understand the luminescent and structural properties of lanthanide complexes, which are significant in materials science and luminescent materials research (Monteiro et al., 2015).
  • Synthesis of Radiolabeling Prosthetic Groups for PET Imaging:

    • In the field of radiopharmaceuticals, this compound derivatives are used in the synthesis of prosthetic groups for protein radiolabeling, aiding in the development of imaging agents for positron emission tomography (PET) (Kostikov et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Mechanism of Action

Target of Action

Tert-butyl 4-bromo-3-fluorobenzoate is a chemical compound with a specific structure and properties

Mode of Action

The mode of action of this compound involves its interaction with other molecules in a chemical reaction . The bromine and fluorine atoms in the compound can be reactive sites, allowing it to participate in various chemical reactions such as nucleophilic substitution or free radical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , indicating that moisture and temperature could affect its stability.

Properties

IUPAC Name

tert-butyl 4-bromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVOTIIVGDSRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733843
Record name tert-Butyl 4-bromo-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057961-75-7
Record name tert-Butyl 4-bromo-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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